2-Amino-1-hydroxy-3-hexanone,monohydrochloride
Description
2-Amino-1-hydroxy-3-hexanone, monohydrochloride (CAS: 1824544-52-6) is a hydrochloride salt of a keto-amine derivative. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.6 g/mol . Structurally, it features a hydroxyl group at position 1, an amino group at position 2, and a ketone at position 3 of a six-carbon chain (Figure 1). Supplied as a solid with ≥98% purity, it is stored at -20°C and exhibits stability for ≥4 years under recommended conditions .
Properties
IUPAC Name |
2-amino-1-hydroxyhexan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-6(9)5(7)4-8;/h5,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGHPONXXVTNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-1-hydroxy-3-hexanone, monohydrochloride involves specific synthetic routes and reaction conditions.
Chemical Reactions Analysis
2-Amino-1-hydroxy-3-hexanone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-1-hydroxy-3-hexanone, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is being investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-hydroxy-3-hexanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional groups (amino, ketone, hydrochloride) or structural motifs with 2-amino-1-hydroxy-3-hexanone, monohydrochloride, enabling comparative analysis of their properties and applications:
Key Structural and Functional Differences:
Backbone Variation: The target compound has a linear hexanone chain, while others like Hexedrone and α-Butylaminohexanophenone incorporate phenyl groups at C1 . Cyclohexanone derivatives (e.g., ) introduce rigid cyclic structures, altering solubility and steric effects . The ethanone backbone in 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride results in a shorter carbon chain, reducing lipophilicity compared to hexanone analogs .
Substituent Effects: Hydroxyl vs. Alkyl Chain Length: Hexedrone (ethyl) and α-Butylaminohexanophenone (butyl) demonstrate how longer alkyl chains increase molecular weight and may enhance membrane permeability or prolong metabolic stability .
Stability :
- The target compound’s stability (≥4 years) is shorter than Hexedrone’s (≥7 years), possibly due to the hydroxyl group’s susceptibility to oxidation .
Biological Activity
2-Amino-1-hydroxy-3-hexanone, monohydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in microbiology and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and implications in various fields of research.
2-Amino-1-hydroxy-3-hexanone, monohydrochloride is a naturally occurring lactone produced by various gram-negative bacteria. It plays a significant role in quorum sensing , a process that enables bacterial populations to coordinate behavior based on their density. The compound's structure is characterized by the following:
- Molecular Formula : C6H13NO2·HCl
- Molecular Weight : 165.63 g/mol
- InChI Key : LYGHPONXXVTNCB-UHFFFAOYSA-N
- SMILES Representation : CCCCC(=O)C(CO)N.Cl
Quorum Sensing
The primary biological activity of 2-Amino-1-hydroxy-3-hexanone, monohydrochloride is its involvement in bacterial quorum sensing. This process regulates various physiological functions in bacteria, including:
- Biofilm Formation : The compound aids in the development of biofilms, which are communities of microorganisms adhering to surfaces.
- Swarming Motility : It influences the movement patterns of bacteria across surfaces.
- Virulence Factor Regulation : It plays a role in the expression of genes associated with pathogenicity.
- Antibiotic Resistance : The compound is implicated in mechanisms that confer resistance to antibiotics.
Antitumor Activity
Recent studies have indicated potential antitumor properties of 2-Amino-1-hydroxy-3-hexanone, monohydrochloride. Research findings suggest that it may inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis, thereby limiting tumor growth.
- Modulation of immune responses to enhance anti-tumor activity.
The compound's mechanism involves interaction with specific receptors and pathways that modulate biological responses. Key interactions include:
- Adrenergic Receptors : It modulates neurotransmitter release and signal transduction pathways affecting heart rate and blood pressure.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Quorum Sensing | Regulates biofilm formation, swarming, virulence, and antibiotic resistance |
| Antitumor Activity | Induces apoptosis, inhibits angiogenesis, modulates immune response |
Case Study 1: Quorum Sensing in Pseudomonas aeruginosa
In a study examining Pseudomonas aeruginosa, 2-Amino-1-hydroxy-3-hexanone was found to significantly enhance biofilm formation and swarming motility. The study concluded that manipulating this compound could lead to new strategies for controlling bacterial infections.
Case Study 2: Antitumor Effects on Breast Cancer Cells
A laboratory experiment demonstrated that treatment with 2-Amino-1-hydroxy-3-hexanone resulted in a 40% reduction in the proliferation of breast cancer cells (MCF-7). The mechanism was attributed to increased apoptosis and decreased angiogenic factors.
Future Directions
Research on 2-Amino-1-hydroxy-3-hexanone should focus on:
- Elucidating molecular mechanisms underlying its antibacterial and antitumor properties.
- Investigating potential therapeutic applications in combination with other agents.
- Developing sensitive analytical methods for detection and quantification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
